molecular formula C19H23ClN2O2S B2884705 N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 953260-55-4

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

Cat. No. B2884705
CAS RN: 953260-55-4
M. Wt: 378.92
InChI Key: PRTXFDMGPNIGOS-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a chemical compound. It is related to a class of compounds that have been studied for their potent analgesic activity and reduced side effects . The empirical formula for a similar compound is C19H21FN2O and its molecular weight is 312.38 .


Synthesis Analysis

The synthesis of related compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol . The reaction yields a crystalline solid . More detailed synthesis procedures and conditions may be found in the referenced literature .


Molecular Structure Analysis

The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been determined using single-crystal X-ray diffraction . The structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallizes with four crystallographically unique molecules in the asymmetric unit .

Scientific Research Applications

Synthesis and Characterization Sulfonamide derivatives have been synthesized and characterized for potential applications in various fields, including medicinal chemistry and materials science. For instance, a study focused on the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the diverse therapeutic potential of sulfonamide compounds (Ş. Küçükgüzel et al., 2013). Another research explored mixed-ligand copper(II)-sulfonamide complexes, examining their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating the role of sulfonamide derivatives in developing new anticancer therapies (M. González-Álvarez et al., 2013).

Anticancer Activity Several studies have identified sulfonamide derivatives with potential anticancer activity. For example, novel N-acylbenzenesulfonamides showed anticancer activity towards human cancer cell lines, with some compounds displaying significant efficacy, indicating the potential of sulfonamide derivatives in cancer treatment (B. Żołnowska et al., 2015). Another study synthesized and evaluated the anticancer activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, further demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (S. Karakuş et al., 2018).

Enzyme Inhibition and Biological Potential Sulfonamide derivatives have also been explored for their enzyme inhibition properties and overall biological potential. A study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing the importance of sulfonamide derivatives in biochemical research (S. Röver et al., 1997). Additionally, the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists highlight the potential of sulfonamide derivatives in neuroscience and pharmacology (R. Nirogi et al., 2012).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c20-18-8-4-5-9-19(18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-6-2-1-3-7-17/h1-9,16,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXFDMGPNIGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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